Methyl 3-fluorobenzoate

Description

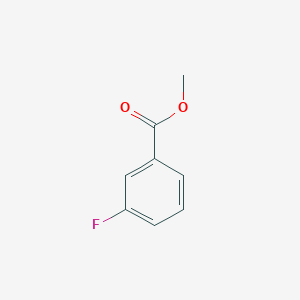

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZNVLYXBIIIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334579 | |

| Record name | Methyl 3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-68-5 | |

| Record name | Benzoic acid, 3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-fluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Methyl 3-fluorobenzoate (CAS 455-68-5)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and critical applications, grounding all claims in authoritative data.

Introduction and Strategic Importance

This compound (CAS 455-68-5) is a fluorinated aromatic ester that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a fluorine atom and a methyl ester group on a benzene ring, provides a unique combination of reactivity and stability. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, this compound serves as a crucial starting material for a wide array of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]

Caption: Chemical Structure of this compound.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards of a chemical is paramount for its effective and safe use in a laboratory or industrial setting. This compound is a colorless to light yellow liquid at room temperature.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 455-68-5 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 197.6 °C at 760 mmHg | [1] |

| Melting Point | -10 °C | [4] |

| Density | 1.171 g/mL | [1] |

| Flash Point | 71.6 °C | [1] |

| Refractive Index | 1.489 | [1] |

| Solubility | Soluble in organic solvents like acetone, DMSO, and ethyl acetate.[4][6] Poorly soluble in water.[7] |

Safety and Handling

This compound is classified as harmful and an irritant.[8] Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn during handling.[9][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing fumes/vapors), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat sources and strong oxidizing agents.[1][6]

Synthesis and Purification Workflow

The most common and industrially viable method for synthesizing this compound is the Fischer esterification of 3-fluorobenzoic acid with methanol, catalyzed by a strong acid.[6][11] This method is favored for its high atom economy and relatively straightforward procedure.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product, which should match known spectroscopic data.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which serves as both a reactant and the solvent. Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude ester by vacuum distillation to obtain this compound as a clear liquid.[6]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two functional groups: the methyl ester and the fluorine-substituted aromatic ring.

Caption: Key reaction pathways for this compound.

Reactions at the Ester Group

-

Hydrolysis: The ester can be readily hydrolyzed back to 3-fluorobenzoic acid under either acidic or basic (saponification) conditions.[12][13] Basic hydrolysis using aqueous sodium hydroxide followed by an acidic workup is a common procedure.[14] This reaction is fundamental for converting the ester into other functional groups or for using it as a protected form of the carboxylic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol, yielding (3-fluorophenyl)methanol. This provides a pathway to benzyl-type compounds from the corresponding benzoate.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring's reactivity towards electrophiles is influenced by both substituents. The methyl ester group (-CO₂Me) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.[7][15] The fluorine atom (-F) is also deactivating (due to its inductive effect) but is an ortho, para-director (due to its resonance effect).

In the case of this compound:

-

Positions ortho and para to the fluorine are C2, C4, and C6.

-

Positions meta to the ester are C2 and C5.

The directing effects are therefore complex. For nitration (using HNO₃/H₂SO₄), the nitro group is a strong electrophile.[16][17] The substitution pattern will be determined by the combined electronic and steric effects, often leading to a mixture of products, though specific isomers may be favored under controlled conditions.[2]

Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is typically challenging for aryl fluorides unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[18][19] In this compound, the ester group is not strongly activating for NAS at the fluorine position. However, under harsh conditions or with specific catalysts, displacement of the fluoride by strong nucleophiles can be achieved.[20]

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate due to the advantageous properties conferred by the fluorine atom.

-

Pharmaceuticals: It is a building block for synthesizing complex APIs. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life.[1][2] For example, fluorinated benzoates are precursors to compounds used in targeted cancer therapies and other medicinal agents.[21]

-

Agrochemicals: In the agrochemical sector, it is used to develop more potent and selective herbicides, fungicides, and insecticides.[1][3] The presence of fluorine can enhance the biological activity and environmental stability of the final product.[3]

Spectroscopic Characterization

Verifying the identity and purity of this compound is crucial. The following are typical spectroscopic data:

-

¹H NMR (CDCl₃): The spectrum will show signals for the aromatic protons and the methyl ester protons. The aromatic signals (typically between 7.2-7.9 ppm) will exhibit splitting patterns influenced by both the fluorine and the ester group. The methyl singlet (-OCH₃) will appear upfield (around 3.9 ppm).[22]

-

¹³C NMR (CDCl₃): The spectrum will show distinct signals for the carbonyl carbon (downfield, ~165 ppm), the aromatic carbons (with C-F coupling visible), and the methyl carbon (~52 ppm).[16][22]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z = 154. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-CO₂CH₃).

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, accessible synthesis routes, and versatile reactivity make it an indispensable intermediate for researchers and developers. As the demand for advanced, fluorinated molecules in pharmaceuticals and agrochemicals continues to grow, the importance of high-purity this compound is set to increase, solidifying its role as a cornerstone of modern organic synthesis.[1]

References

- WorldOfChemicals.

- WorldOfChemicals.

- WorldOfChemicals.

- Cheméo. Chemical Properties of 3-Fluorobenzoic acid, methyl ester (CAS 455-68-5). [Link]

- ChemBK.

- NINGBO INNO PHARMCHEM CO.,LTD.

- MDPI.

- The Royal Society of Chemistry.

- ResearchGate. Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)

- Green Chemistry (RSC Publishing).

- WorldOfChemicals. This compound: Applications in Agrochemical Development. [Link]

- Anasazi Instruments.

- Wikipedia.

- Chegg.

- Quora.

- YouTube.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- RSC Education.

- YouTube.

- YouTube.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. 3-Fluorobenzoic acid, methyl ester (CAS 455-68-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chembk.com [chembk.com]

- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 16. aiinmr.com [aiinmr.com]

- 17. m.youtube.com [m.youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. chegg.com [chegg.com]

- 21. nbinno.com [nbinno.com]

- 22. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-fluorobenzoate

Foreword

In the landscape of pharmaceutical and agrochemical development, the precise characterization of intermediate compounds is not merely a procedural step but the bedrock of successful synthesis and innovation. Methyl 3-fluorobenzoate (CAS No. 455-68-5) serves as a critical building block in complex molecular architectures, where its fluorine substituent can enhance metabolic stability and bioavailability in final drug products.[1] This guide provides an in-depth exploration of its core physical properties, offering both established data and the experimental rationale necessary for its effective application in research and development. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and verify these essential parameters.

Core Physicochemical Identity

This compound is a fluorinated benzoate ester recognized as a colorless liquid at ambient temperatures.[1][2] Its identity is fundamentally defined by its molecular structure and associated physical constants. While ideally colorless and transparent, commercial batches may sometimes appear as a pale yellow to brownish-yellow liquid.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 455-68-5 | [1][3][4] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | |

| Appearance | Colorless Liquid | [1][2] |

| Density | 1.171 g/mL | [1] |

| Boiling Point | 197.6°C at 760 mmHg177-178°C | [1][2] |

| Melting Point | -33°C | [2] |

| Refractive Index (n20/D) | 1.489 | [1] |

| Flash Point | 71.6°C | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones) | [2] |

Note on Boiling Point Discrepancy: The observed variance in boiling points (197.6°C vs. 177-178°C) may be attributable to differences in measurement conditions, such as atmospheric pressure, or minor variations in sample purity. For critical applications, it is advisable to determine the boiling point under the specific conditions of the intended process.

Spectroscopic Characterization

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the compound's carbon-hydrogen framework and the position of the fluorine atom.

-

¹H NMR (Proton NMR): The proton spectrum reveals the electronic environment of the hydrogen atoms. For this compound, the aromatic protons are split into a complex pattern due to coupling with each other and with the fluorine atom. The methoxy group appears as a distinct singlet.

-

Expected Chemical Shifts (CDCl₃):

-

δ 7.83 (d, J = 7.6 Hz, 1H): Aromatic proton ortho to the ester group.

-

δ 7.72 (d, J = 9.2 Hz, 1H): Aromatic proton ortho to the fluorine atom.

-

δ 7.45 – 7.34 (m, 1H): Aromatic proton para to the fluorine atom.

-

δ 7.28 – 7.19 (m, 1H): Aromatic proton ortho to both the ester and fluorine.

-

δ 3.91 (s, 3H): Methyl protons of the ester group.[5]

-

-

-

¹³C NMR (Carbon NMR): The carbon spectrum indicates the number of unique carbon environments. The presence of the electronegative fluorine atom and the ester group significantly influences the chemical shifts of the aromatic carbons.

-

Expected Chemical Shifts (CDCl₃):

-

δ 165.7, 164.9, 160.0: These shifts correspond to the carbonyl carbon (C=O) and the aromatic carbon directly bonded to fluorine (C-F), which exhibit characteristic downfield shifts.

-

δ 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5: Aromatic carbons.

-

δ 52.2: Methyl carbon of the ester group.[5]

-

-

-

¹⁹F NMR (Fluorine NMR): This technique is highly specific to the fluorine atom. In a proton-decoupled spectrum, this compound is expected to show a single resonance, confirming the presence of one fluorine environment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Characteristic Absorption Bands:

-

~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.

-

~1250-1300 cm⁻¹: A strong C-O stretch associated with the ester linkage.

-

~1100-1200 cm⁻¹: A characteristic C-F stretch.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

Expected Peaks:

-

Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation patterns would include the loss of the methoxy group ([M-31]⁺ at m/z = 123) and the loss of the entire carbomethoxy group ([M-59]⁺ at m/z = 95).

-

Experimental Determination of Physical Properties

To ensure the highest degree of accuracy and reproducibility, standardized protocols must be followed. The causality behind these experimental choices lies in isolating the specific physical property while controlling external variables.

Workflow for Physicochemical Analysis

Caption: Workflow for determining key physical properties.

Protocol: Boiling Point Determination by Distillation

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Sample Addition: Place 15-20 mL of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle. The goal is a slow, steady distillation rate (1-2 drops per second).

-

Temperature Reading: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature is the boiling point. Record the ambient atmospheric pressure.

-

Rationale: This method directly measures the temperature at which the vapor pressure of the liquid equals the applied pressure of the system, providing a definitive boiling point.

Protocol: Density Measurement with a Pycnometer

-

Preparation: Clean and dry a pycnometer of known volume and record its mass (m₁).

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present. Thermostat the filled pycnometer to a constant temperature (e.g., 20°C).

-

Mass Measurement: Carefully wipe the exterior of the pycnometer and measure its mass (m₂).

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Rationale: The pycnometer provides a highly precise volume, making this a very accurate method for determining the density of a liquid.

Synthesis and Purification Overview

Understanding the synthesis of this compound provides context for potential impurities and informs purification strategies.

Synthesis via Fischer Esterification

A common and straightforward method is the acid-catalyzed esterification of 3-fluorobenzoic acid with methanol.[2][6]

Caption: Synthesis of this compound.

-

Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Using excess methanol shifts the equilibrium towards the product side, maximizing the yield.

Purification

The primary method for purifying the liquid product is fractional distillation to separate it from unreacted starting materials and the acid catalyst. For achieving very high purity, column chromatography using silica gel with an ethyl acetate/hexane eluent system is effective.[5]

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the compound's integrity.

-

Hazards: this compound is classified as acutely toxic if swallowed (GHS06). It is also known to cause skin and eye irritation.[2] The compound is flammable, with a flash point of 71.6°C.[1][2]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and sources of ignition.[2]

-

Storage: To maintain quality, the compound should be stored in a cool, well-ventilated place away from direct sunlight and heat sources.[1] Containers must be sealed tightly to prevent moisture ingress, which could compromise purity.[1]

References

- Exploring this compound: Properties, Applications, and Suppliers. (n.d.). Google Cloud.

- This compound. (2024, April 10). ChemBK.

- The Royal Society of Chemistry. (n.d.). 4.

- Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. (n.d.). Google Cloud.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI.

Sources

Methyl 3-fluorobenzoate molecular weight

An In-depth Technical Guide to Methyl 3-fluorobenzoate: From Molecular Weight to Application in Drug Discovery

Abstract

This compound (CAS No. 455-68-5) is a fluorinated aromatic ester of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. With a precise molecular weight of 154.14 g/mol , this compound serves as a critical building block in advanced organic synthesis.[1][2] The strategic placement of a fluorine atom on the benzene ring imparts unique electronic properties that are leveraged to enhance the metabolic stability and bioavailability of target molecules, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, the strategic importance of its fluorine substitution, common synthetic pathways, and essential handling protocols for laboratory and industrial applications.

Core Molecular Identity and Physicochemical Profile

A thorough understanding of a chemical intermediate begins with its fundamental identity and physical characteristics. These data points are crucial for experimental design, reaction optimization, and safety assessments.

Molecular Formula and Weight

The empirical formula for this compound is C₈H₇FO₂. Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Fluorine: 18.998 u, Oxygen: 15.999 u), the calculated molecular weight is approximately 154.14 g/mol .[1][2] This value is a cornerstone for all stoichiometric calculations in synthetic protocols, ensuring precise molar ratios for optimal reaction yields. More precise measurements may list the molecular weight as 154.13800.[3]

Structural Elucidation and Identification

This compound is systematically named this compound. It is also known by synonyms such as Methyl m-fluorobenzoate and 3-Fluorobenzoic acid methyl ester.[1] Its unique structure is unambiguously identified by its CAS (Chemical Abstracts Service) number: 455-68-5 .[3][4]

The molecular structure consists of a central benzene ring substituted with a fluorine atom at the meta-position (C3) and a methyl ester group (-COOCH₃) at the C1 position.

Physicochemical Data Summary

This compound is a colorless to light yellow liquid at room temperature.[1][3] Its physical properties are critical for determining appropriate reaction conditions, purification methods (like distillation), and storage requirements. The key data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 154.14 g/mol | [1][2] |

| CAS Number | 455-68-5 | [3][4] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Appearance | Colorless transparent liquid | [1][3] |

| Density | ~1.171 g/mL | [3] |

| Boiling Point | 194-197.6 °C | [1][2][3] |

| Melting Point | -10 °C | [1][2] |

| Flash Point | 71.6 °C | [3] |

| Refractive Index | ~1.489 | [3] |

| Purity/Assay | Typically ≥99.0% | [3] |

The Strategic Role of Fluorine in Drug Development

The simple substitution of a hydrogen atom with fluorine can dramatically alter a molecule's biological and physical properties. This "fluorine effect" is a cornerstone of modern medicinal chemistry, and intermediates like this compound are essential for harnessing its benefits.

The "Fluorine Advantage" in Medicinal Chemistry

The fluorine atom at the meta-position in this compound is not merely a structural component; it is a functional asset. Its high electronegativity can alter the acidity of nearby protons and influence the molecule's binding affinity to target proteins. More critically, the carbon-fluorine bond is exceptionally strong. When incorporated into a drug candidate, this bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This leads to:

-

Improved Metabolic Stability: The drug resists being broken down by the body's metabolic processes, increasing its half-life.[3]

-

Enhanced Bioavailability: A longer-lasting compound has a greater chance of reaching its therapeutic target in effective concentrations.[3]

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, improving its absorption and distribution.

The diagram below illustrates the logical flow of how this fluorinated intermediate contributes to the development of more effective pharmaceuticals.

Caption: Role of this compound in API development.

A Versatile Building Block for Synthesis

This compound is predominantly used as an organic synthesis intermediate.[3] Its structure is a versatile scaffold for building more complex molecules. It is a preferred starting material in multi-step syntheses for creating APIs and advanced agrochemicals, such as specialized pesticides and herbicides.[3][5] The ester group can be hydrolyzed back to a carboxylic acid or converted to an amide, while the aromatic ring can undergo further substitutions, making it a valuable and adaptable tool for the synthetic chemist.[6]

Synthesis and Reactivity Profile

The reliable production and predictable reactivity of this compound are essential for its utility in research and manufacturing.

Common Synthetic Route: Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification of 3-fluorobenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluorobenzoic acid (1.0 eq) and an excess of methanol (e.g., 5-10 eq), which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity this compound.

The workflow for this synthesis is depicted below.

Sources

Methyl 3-fluorobenzoate boiling point and density

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-Fluorobenzoate

Abstract

This compound (CAS No. 455-68-5) is a pivotal intermediate in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block in the creation of complex molecular architectures stems from the unique electronic properties imparted by the fluorine substituent, which can enhance the metabolic stability and bioavailability of target drug candidates.[1][3] An accurate and thorough understanding of its fundamental physicochemical properties, namely its boiling point and density, is paramount for process optimization, reaction monitoring, purification, and ensuring safety during handling and storage. This guide provides a comprehensive overview of these properties, details rigorous experimental protocols for their determination, and discusses the theoretical underpinnings that govern these physical constants.

Physicochemical Profile of this compound

This compound is a colorless to light yellow transparent liquid at room temperature.[1][4] Its core physical properties are critical for its application in chemical synthesis, influencing reactor design, separation techniques, and storage conditions. A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 455-68-5 | [1][5] |

| Molecular Formula | C₈H₇FO₂ | [1][4] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 197.6 °C[1]; 177-178 °C[2]; 194-195 °C[4] | Multiple |

| Density | 1.171 g/mL | [1] |

| Melting Point | -10 °C[4]; -33 °C[2] | Multiple |

| Flash Point | 71.6 °C | [1] |

| Refractive Index | 1.489 | [1] |

Note on Discrepancies: The observed variations in boiling point values reported in the literature can be attributed to differences in atmospheric pressure at the time of measurement. Boiling point is defined as the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure; therefore, measurements taken at different altitudes or under vacuum will yield different results.[6][7] Purity of the sample is another critical factor, as impurities can alter the boiling point of a substance.[8]

Theoretical Context

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the polar ester group and the highly electronegative fluorine atom introduces significant dipole-dipole interactions, which are stronger than the van der Waals forces present in non-polar analogues. These intermolecular forces require more thermal energy to overcome, resulting in a relatively high boiling point compared to non-fluorinated methyl benzoate.[6]

Experimental Determination of Boiling Point

The boiling point is a fundamental physical constant used for the identification and purity assessment of liquid compounds.[8] The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.

Principle

A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. Upon reaching the boiling point, the liquid's vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. When the heat source is removed, the liquid begins to cool, and the point at which the liquid is drawn back into the capillary tube upon cessation of bubbling corresponds to the boiling point.[8][9]

Step-by-Step Protocol

-

Preparation: Seal one end of a capillary tube by heating it in the flame of a Bunsen burner and rotating until the end is closed.[9]

-

Sample Introduction: Transfer approximately 2-3 mL of this compound into a small test tube (fusion tube).

-

Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end protruding above.[9]

-

Apparatus Setup: Secure the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) placed on a hot plate.[8][9] Ensure the liquid in the fusion tube is visible.[9]

-

Observation: Heat the apparatus gently. Observe the capillary tube for the emergence of a continuous and rapid stream of bubbles.

-

Measurement: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

-

Validation: For accuracy, repeat the determination and average the results.

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination via Capillary Method.

Experimental Determination of Density

Density, defined as mass per unit volume, is another crucial physical property for substance identification and for calculations involving mass-to-volume conversions.[10]

Principle

The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[11] This is typically achieved using a graduated cylinder and an electronic balance, or more accurately with a pycnometer (density bottle).

Step-by-Step Protocol (Using Graduated Cylinder)

-

Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and tare the balance to zero, or record the mass of the empty cylinder (m₁).[11][12]

-

Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11]

-

Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the electronic balance and record the total mass (m₂).

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.[11]

-

-

Validation: Repeat the measurement at least two more times and calculate the average density to ensure precision.[11][12] Record the ambient temperature, as density is temperature-dependent.

Experimental Workflow Diagram

Caption: Workflow for Liquid Density Determination using Mass and Volume.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[2] It is known to cause skin and eye irritation.[2] Safety goggles, gloves, and a lab coat are mandatory personal protective equipment.[13] It is a combustible liquid with a flash point of 71.6°C, so it should be kept away from open flames and high temperatures.[1][2] Store in a cool, dry place in a tightly sealed container.[1]

Conclusion

The boiling point and density of this compound are defining physical properties essential for its effective use in research and development. While literature values provide a reliable baseline, empirical determination using standardized protocols is crucial for confirming purity and ensuring accuracy in experimental design and process scale-up. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and professionals working with this versatile synthetic intermediate.

References

- Exploring this compound: Properties, Applic

- Experiments to determine density of liquid.Doc Brown's Chemistry.

- METHYL 3-FLUOROBENZO

- Determination Of Boiling Point Of An Organic Compound Experiment.BYJU'S.

- Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.Google Cloud.

- Determin

- DETERMINATION OF BOILING POINTS.Science Resource Center.

- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.University of Technology.

- This compound Safety D

- Determination of Boiling Point of Organic Compounds.GeeksforGeeks.

- MEASUREMENT OF DENSITY.University of Massachusetts.

- The Density of Liquids and Solids (Experiment).Chemistry LibreTexts.

- Methyl 3-amino-2-fluorobenzoate Safety D

- METHYL 3-FLUOROBENZO

- Methyl 3-fluorobenzo

Sources

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 455-68-5 [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. synquestlabs.com [synquestlabs.com]

solubility of Methyl 3-fluorobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-fluorobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 455-68-5), a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility and providing detailed, field-proven protocols for its empirical determination.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound—an aromatic ester with a fluorine substituent—dictates its polarity, potential for intermolecular interactions, and ultimately, its affinity for different types of solvents.[1] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 455-68-5 | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | ~1.171 g/mL | [1] |

| Boiling Point | 194-197.6 °C | [1][3] |

| Melting Point | -10 °C | [3] |

| Flash Point | 71.6 °C | [1] |

| Refractive Index | ~1.489 | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a reliable starting point for predicting solubility.[4][5] This axiom is based on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the forces holding the solute molecules together and the solvent molecules together.

This compound's solubility is governed by the following characteristics:

-

Polarity: The ester functional group (-COOCH₃) and the C-F bond introduce significant polarity to the molecule. The carbonyl oxygen and the fluorine atom are electron-rich, capable of acting as hydrogen bond acceptors.[5][6]

-

Aromatic System: The benzene ring is nonpolar and will engage in van der Waals forces (specifically, London dispersion forces) with nonpolar or moderately polar solvents.

-

Hydrogen Bonding: While the molecule cannot donate a hydrogen bond, the ester's oxygen atoms can accept hydrogen bonds from protic solvents (e.g., alcohols). This interaction significantly enhances solubility in such solvents.[6]

Based on this profile, this compound is expected to be readily soluble in a range of polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and polar protic solvents (e.g., methanol, ethanol), where dipole-dipole interactions and hydrogen bonding can occur. Its solubility in nonpolar hydrocarbon solvents (e.g., hexane) is likely to be limited due to the molecule's overall polarity.

Solubility Profile: Known Data and Experimental Determination

While widely used, comprehensive quantitative solubility data for this compound is not extensively published. The following table summarizes the available qualitative information.

Table 2: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility | Source(s) |

| Acetone | Polar Aprotic | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [3] |

| Ethyl Acetate | Polar Aprotic | Soluble | [3] |

Given the scarcity of public data, empirical determination is essential for any process development or research application. The following sections provide robust, self-validating protocols for this purpose.

Experimental Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

This protocol details the Isothermal Saturation or "shake-flask" method, a gold-standard technique for determining equilibrium solubility.[7][8] It is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess of the solute (this compound) is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is quantified, typically by gravimetric analysis after solvent evaporation.

Materials

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Precision analytical balance

-

Volumetric pipettes

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials.

-

Causality: An excess of solid is critical to ensure that the solution becomes saturated and remains so at equilibrium. The presence of visible, undissolved solid at the end of the experiment is a key validation checkpoint.[7]

-

-

Solvent Addition: Accurately pipette a precise volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.

-

Causality: A precise volume is essential for the final concentration calculation. Using calibrated volumetric glassware minimizes error.

-

-

Equilibration: Tightly seal the vials and place them in the temperature-controlled shaker (e.g., set to 25 °C). Agitate the mixtures for 24 to 48 hours.

-

Causality: This extended period of agitation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of solubility.[7] Preliminary time-to-equilibrium studies can be run to confirm the necessary duration.

-

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

-

Causality: This step minimizes the amount of solid that needs to be removed by filtration, reducing the risk of filter clogging or premature saturation of the filtrate.

-

-

Sample Collection & Filtration: Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter and discard the first portion of the filtrate (approx. 10-20% of the syringe volume). Collect a precise volume of the clear, saturated filtrate into a pre-weighed, clean, and dry vial.

-

Causality: Filtration is a mandatory step to ensure no solid microparticles are carried over, which would artificially inflate the measured solubility. Discarding the initial filtrate prevents dilution or concentration effects from the filter membrane itself.

-

-

Solvent Evaporation: Place the vial containing the filtrate in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. For volatile solvents, a gentle stream of nitrogen may be used.

-

Causality: This step isolates the dissolved solute for gravimetric analysis. The temperature should be kept well below the boiling point of this compound (~195 °C) to prevent loss of the compound.

-

-

Quantification: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature. Weigh the vial on the analytical balance. The difference between the final and initial vial weights is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of filtrate collected (L))

-

Experimental Workflow Diagram

Sources

- 1. innospk.com [innospk.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 455-68-5 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to Methyl 3-fluorobenzoate: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a critical fluorinated building block for professionals in chemical research and pharmaceutical development. We will delve into its structural and physicochemical properties, provide detailed synthesis protocols, and explore its strategic applications in medicinal chemistry, grounded in the principles of scientific integrity and practical expertise.

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile. The unique electronic properties of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] this compound (CAS No. 455-68-5) is a versatile intermediate that provides a readily available source of a fluorinated phenyl ring, making it a valuable component in the synthesis of complex active pharmaceutical ingredients (APIs).[4] This guide serves as a technical resource for researchers leveraging this important molecule.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ester. The structural formula is C₈H₇FO₂, with a molecular weight of 154.14 g/mol . The molecule consists of a central benzene ring substituted with a fluorine atom at the meta-position (C3) and a methyl ester group at the C1 position.

Visualizing the Structure

The structural arrangement of this compound is key to its reactivity and utility.

Caption: 2D Structural Formula of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 455-68-5 | [4] |

| Molecular Formula | C₈H₇FO₂ | [4] |

| Molecular Weight | 154.14 g/mol | |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 194-197.6 °C | [4] |

| Density | ~1.171 g/mL | [4] |

| Flash Point | 71.6 °C | [4] |

| Refractive Index | ~1.489 | [4] |

| InChI Key | YXZNVLYXBIIIOB-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=CC(=CC=C1)F | [5] |

Synthesis Protocol: Fischer-Speier Esterification

The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification of 3-fluorobenzoic acid with methanol, using a strong acid catalyst.[6] This is an equilibrium-driven process where the use of excess alcohol or the removal of water shifts the equilibrium towards the product ester.[6][7]

Experimental Workflow: Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is a robust, self-validating procedure adapted from standard Fischer esterification methods.[8][9]

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (e.g., 14.0 g, 0.1 mol).

-

Add an excess of methanol (e.g., 100 mL), which acts as both a reactant and a solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirring mixture.

-

Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[6]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or diethyl ether (e.g., 150 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Water (2 x 50 mL).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL, or until CO₂ evolution ceases). Trustworthiness: This step is crucial for removing the unreacted acidic starting material and the acid catalyst, which is confirmed by the cessation of effervescence.

-

Saturated aqueous sodium chloride (brine) (1 x 50 mL) to aid in the separation of the aqueous and organic layers.

-

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

For high purity, the crude ester should be purified by vacuum distillation. This compound has a boiling point of 194-195 °C at atmospheric pressure.

-

Spectroscopic Characterization

Accurate characterization is paramount for confirming the structure and purity of the synthesized product. The following data are typical for this compound.

| Technique | Expected Peaks / Signals (in CDCl₃) |

| ¹H NMR | δ 7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45 – 7.34 (m, 1H), 7.28 – 7.19 (m, 1H), 3.91 (s, 3H).[10] |

| ¹³C NMR | δ 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5, 52.2.[10] |

| IR (Infrared) | Expected absorptions: ~3000-2850 cm⁻¹ (C-H stretch), ~1735-1750 cm⁻¹ (strong C=O ester stretch), ~1600 & 1475 cm⁻¹ (C=C aromatic stretch), ~1300-1100 cm⁻¹ (C-O stretch and C-F stretch).[11] |

| Mass Spec (EI) | Expected fragments: m/z 154 (M⁺), 123 (M⁺ -OCH₃), 95 (M⁺ -COOCH₃). |

Applications in Drug Development and Medicinal Chemistry

This compound is not just a simple ester; it is a strategic building block for introducing a fluorophenyl moiety into a drug candidate. The presence of fluorine at the meta-position offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the drug's half-life and oral bioavailability.[1][2]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with the target protein or enzyme active site.[12]

-

Modulation of Physicochemical Properties: The introduction of fluorine increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[3] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be beneficial for optimizing a drug's absorption and distribution profile.[2]

This intermediate is used in the synthesis of a wide range of therapeutic agents, including those targeting oncology, inflammation, and infectious diseases.[4] For example, similar fluorinated benzoic acid derivatives are crucial components in the synthesis of targeted cancer therapies.[13]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS pictogram is GHS06 (skull and crossbones).

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[4][14]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly rooted in the fundamental principles of medicinal chemistry. Its straightforward synthesis via Fischer esterification, combined with the beneficial properties imparted by the fluorine atom, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, enables its effective application in the creation of next-generation therapeutics.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [URL: https://www.thepharmajournal.com/archives/2025/vol7issue2/PartB/7-2-33-346.pdf]

- Taylor, R. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S002211391400183X]

- LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [URL: https://www.lestudium-ias.com/event/fluorine-key-element-modern-drug-discovery-and-development]

- ResearchGate. Role of Fluorine in Drug Design and Drug Action. [URL: https://www.researchgate.net/publication/372791885_Role_of_Fluorine_in_Drug_Design_and_Drug_Action]

- Inhance Technologies. (2025-01-27). How Is Fluorine Used in the Medical Field?. [URL: https://www.inhancetechnologies.com/blog/how-is-fluorine-used-in-the-medical-field]

- Vertex AI Search. Exploring this compound: Properties, Applications, and Suppliers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1wxz3ZGLto9v5puQYpyP2op1Gj2FTW54Ga_tI2SlJP-CLRO1gS2I2bgLUK__tmE3eluiku-TmqRfWel4SapzIkFG114mpO040snUUQWMVVJCr9f5Hsp7FqzTE08QMCZCDh923Ol8oUUzln8a7f4Z8Y1H8MCOwzhBb2l2kEq10xCYjLzLRdmhvQklGcphcNFRjYgoE8pgwAGrolB5SjtP_osp_XFArwvg=]

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds020886]

- The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.

- NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [URL: https://www.inno-pharmchem.

- PubChemLite. This compound (C8H7FO2). [URL: https://pubchemlite.acs.org/compound/CID521184]

- Fischer Esterification Procedure. [URL: https://www.cpp.edu/~lsstarkey/courses/316/316_exp5_fischer.pdf]

- OperaChem. (2024-01-05). Fischer Esterification-Typical Procedures. [URL: https://operachem.

- Sciencing. (2022-03-24). How To Identify The IR Of Methyl M-Nitrobenzoate. [URL: https://sciencing.

- SynQuest Laboratories, Inc. (2022-06-22). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet. [URL: https://www.synquestlabs.com/sites/default/files/sds/4657-3-32.pdf]

- A two step synthesis of methyl 3-nitrobenzene. [URL: https://www.mrsmaczkowski.com/uploads/1/3/6/5/13659275/a_two_step_synthesis_of_methyl_3-nitrobenzene.pdf]

- Chemistry LibreTexts. (2023-01-22). Fischer Esterification. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.

- Organic Chemistry Portal. Fischer Esterification. [URL: https://www.organic-chemistry.

- Preparation of Methyl Benzoate. [URL: https://www.csun.edu/~hcchm001/321/321-Ester.pdf]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. PubChemLite - this compound (C8H7FO2) [pubchemlite.lcsb.uni.lu]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. rsc.org [rsc.org]

- 11. sciencing.com [sciencing.com]

- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 13. nbinno.com [nbinno.com]

- 14. synquestlabs.com [synquestlabs.com]

key features of the Methyl 3-fluorobenzoate molecule

An In-Depth Technical Guide to Methyl 3-fluorobenzoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's properties and applications. We will delve into its structural features, spectroscopic signature, synthesis protocols, and its role in the creation of complex molecules, all grounded in established scientific principles and methodologies.

Core Molecular Characteristics

This compound (C₈H₇FO₂) is an aromatic ester that has gained significant attention in medicinal chemistry and materials science. Its unique properties are primarily dictated by the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxycarbonyl group on the benzene ring.

Structural and Physicochemical Properties

The fluorine atom at the meta-position significantly influences the molecule's electronic properties, enhancing its stability and modulating its reactivity. This substitution pattern is crucial for its utility as a synthetic intermediate.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | Sigma-Aldrich |

| Molecular Weight | 154.14 g/mol | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |

| Boiling Point | 198-200 °C | Sigma-Aldrich |

| Density | 1.218 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.498 | Sigma-Aldrich |

| CAS Number | 455-71-0 | Sigma-Aldrich |

Spectroscopic Profile

The structural features of this compound are readily confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR analysis reveals characteristic signals for the aromatic protons, influenced by the fluorine and ester groups, as well as a distinct singlet for the methyl protons of the ester.

-

¹³C NMR spectroscopy provides insights into the carbon framework, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR spectroscopy shows a singlet, confirming the presence of a single fluorine environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically observed around 1720-1740 cm⁻¹. C-F stretching vibrations are also present in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 154, consistent with its molecular weight.

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-fluorobenzoic acid.

Fischer Esterification: A Reliable Synthetic Route

This acid-catalyzed esterification provides a high-yield pathway to the desired product.

Reaction: 3-Fluorobenzoic Acid + Methanol ⇌ this compound + Water

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol. Subsequent proton transfer and elimination of water yield the ester.

electrophilic aromatic substitution on Methyl 3-fluorobenzoate

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Methyl 3-fluorobenzoate

The Fundamentals of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction proceeds via a two-step mechanism:

-

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[1][2]

-

Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon atom that formed the bond with the electrophile. This restores the stable aromatic system, resulting in a substituted aromatic compound.[1][3][4]

The overall transformation is the replacement of a hydrogen atom on the aromatic ring with an electrophile.[4] Common examples of EAS include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[5]

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Deconstructing the Substituent Effects in this compound

When a benzene ring is already substituted, the existing groups profoundly influence the rate and regioselectivity of subsequent EAS reactions. In this compound, we must consider the competing effects of a fluorine atom and a methyl ester group.

The Methyl Ester Group (-COOCH₃): A Meta-Directing Deactivator

The methyl ester group is a powerful electron-withdrawing group (EWG) and is classified as a deactivating, meta-director.[6][7] This behavior stems from two primary electronic effects:

-

Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M): The carbonyl group can withdraw π-electron density from the ring via resonance, placing a partial positive charge on the ring, particularly at the ortho and para positions.[8]

This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[9] The meta position is favored because the resonance structures of the cationic intermediate (sigma complex) for ortho and para attack place the positive charge directly adjacent to the electron-withdrawing ester group—a highly destabilizing arrangement. Attack at the meta position avoids this unfavorable interaction.[7][10]

The Fluorine Atom (-F): An Ortho, Para-Directing Deactivator

Halogens, including fluorine, present a unique case where inductive and resonance effects are in opposition.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.[11]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions.[6][11]

For fluorine, the potent -I effect outweighs the +M effect, making the ring less reactive overall (a deactivator).[12] However, the resonance donation, though modest, is sufficient to direct incoming electrophiles to the ortho and para positions, which are less deactivated than the meta position.[6][13]

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| -COOCH₃ | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | meta |

| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | ortho, para |

| Table 1: Summary of Substituent Effects in this compound. |

Predicting the Regioselectivity of Substitution

On the this compound ring, the two substituents exert conflicting influences. The methyl ester directs to position 5, while the fluorine directs to positions 2, 4, and 6.

Caption: Competing directing effects on this compound.

To resolve this conflict, we must analyze the stability of the cationic intermediates formed upon attack at each potential position.

-

Attack at C2 and C6: These positions are ortho to the fluorine but also ortho to the strongly deactivating methyl ester. The combination of steric hindrance from the adjacent ester group and powerful inductive withdrawal makes these positions highly unfavorable.

-

Attack at C5: This position is meta to both substituents. It is the position favored by the ester group. However, it receives no resonance stabilization from the fluorine atom.

-

Attack at C4: This position is ortho to the fluorine and meta to the methyl ester. This is the most favorable position. The fluorine atom can stabilize the positive charge of the sigma complex via its +M (resonance) effect. Crucially, this position is meta to the ester group, thereby avoiding the severe destabilization seen in ortho and para attack relative to a strong deactivator.

Key Transformations and Experimental Protocols

Given the deactivated nature of the ring, forceful reaction conditions are often necessary.

Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The active electrophile is the nitronium ion (NO₂⁺).[14]

Expected Major Product: Methyl 3-fluoro-4-nitrobenzoate.

Experimental Protocol: Nitration of this compound

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All necessary personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The reaction must be performed in a certified chemical fume hood.

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Methanol

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (approx. 3 mL per gram of starting material). Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly add this compound (1.0 eq) to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C.[15]

-

Preparation of Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (approx. 1.5 mL per mL of HNO₃), keeping the mixture cooled in an ice bath.

-

Electrophilic Attack: Add the cold nitrating mixture dropwise to the solution of this compound over 15-20 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of dinitrated byproducts. The temperature must be rigorously maintained between 0 and 10 °C.[16]

-

Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, followed by 30 minutes at room temperature to ensure complete conversion.

-

Workup and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. This quenches the reaction and precipitates the solid product.[15][16]

-

Filtration: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with copious amounts of cold deionized water (to remove residual acid) and a small amount of ice-cold methanol (to remove more soluble impurities).[16]

-

Purification: The crude product can be purified by recrystallization from methanol to yield methyl 3-fluoro-4-nitrobenzoate as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as Melting Point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring, typically using the elemental halogen and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[3] The reaction would be expected to yield primarily methyl 4-bromo-3-fluorobenzoate . Due to the deactivated ring, harsher conditions (e.g., higher temperatures or stronger Lewis acids) may be required compared to the halogenation of benzene.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not effective on aromatic rings bearing one or more strong to moderate deactivating groups, such as a methyl ester.[17][18] There are two primary reasons for this failure:

-

Low Nucleophilicity: The ring is too electron-deficient to attack the relatively weak electrophiles generated (carbocations or acylium ions).[19]

-

Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pair electrons on the oxygen atoms of the ester group and the fluorine atom, adding a formal positive charge to the substituent and further deactivating the ring.[17]

For researchers needing to perform such transformations, alternative synthetic routes that functionalize the ring prior to introducing the ester group, or the use of highly reactive catalyst systems like superacids, should be considered.[20]

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process governed by the delicate balance of competing substituent effects. While both the fluorine and methyl ester groups deactivate the ring, the resonance-donating ability of fluorine ultimately directs the substitution primarily to the C4 position. This predictive understanding is crucial for the rational design of synthetic pathways. The protocols and mechanistic insights provided herein serve as a validated guide for professionals in drug development and chemical research, enabling the precise and efficient functionalization of this valuable synthetic intermediate.

References

- Title: Electrophilic aromatic directing groups Source: Wikipedia URL:[Link]

- Title: Electrophilic Aromatic Substitution – The Mechanism Source: Master Organic Chemistry URL:[Link]

- Title: Electrophilic Aromatic Substitution – The Mechanism Source: Chemistry Steps URL:[Link]

- Title: Electrophilic Substitution Reaction Mechanism Source: BYJU'S URL:[Link]

- Title: The General Mechanism for Electrophilic Aromatic Substitution Reactions Source: Lumen Learning - MCC Organic Chemistry URL:[Link]

- Title: Electrophilic aromatic substitution Source: Wikipedia URL:[Link]

- Title: Directing Effects in Electrophilic Aromatic Substitution Reactions Source: Organic Chemistry Tutor URL:[Link]

- Title: Directing Effects of Substituents in Conjugation with the Benzene Ring Source: Chemistry LibreTexts URL:[Link]

- Title: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives Source: Chemistry LibreTexts URL:[Link]

- Title: Electrophilic Aromatic Substitution AR5. Directing Effects Source: St. Benedict & St. John's University Chemistry URL:[Link]

- Title: Substituent Effects in Electrophilic Substitutions Source: Fundamentals of Organic Chemistry URL:[Link]

- Title: Nitration of methyl benzoate Source: Royal Society of Chemistry URL:[Link]

- Title: Friedel–Crafts reaction Source: Wikipedia URL:[Link]

- Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: Anasazi Instruments URL:[Link]

- Title: Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL:[Link]

- Title: New process for friedel-crafts reaction, and catalyst therefore Source: Google Patents URL

- Title: NITRATION OF METHYL BENZOATE Source: University of Colorado Denver URL:[Link]

- Title: An Electrophilic Aromatic Substitution: The nitration of methyl benzoate Source: University of Missouri–St. Louis URL:[Link]

- Title: Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate Source: ResearchG

- Title: Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) Source: Scribd URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]